![molecular formula C8H7ClO2S B15223913 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
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Overview
Description
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the chlorine atom and the sulfone group in its structure makes it a unique compound with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chlorosulfonyl isocyanate with an appropriate aromatic compound, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination reactions.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide under specific conditions, and the compound can also undergo oxidation reactions to form sulfoxides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and iodine for iodination. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, sulfonyl, and iodo derivatives .
Scientific Research Applications
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has significant applications in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tumor necrosis factor-α converting enzyme (TACE) or other key enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide include other thiophene derivatives such as:
- 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
- Benzo[c]thiophene 1,1-dioxide
- 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom and the sulfone group makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
4-chloro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7ClO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 |
InChI Key |
IQOALSVEIRGLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)Cl |
Origin of Product |
United States |
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